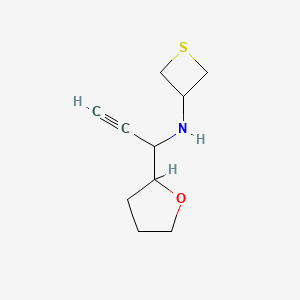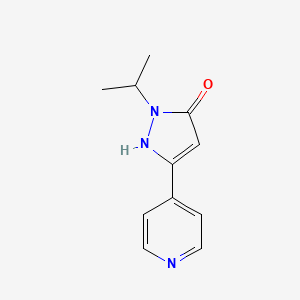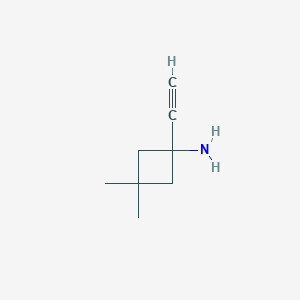
1-Ethynyl-3,3-dimethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C8H11N It features a cyclobutane ring substituted with an ethynyl group and a dimethylamino group
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-3,3-dimethylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclobutanone with an ethynylating agent, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of strong bases and reducing agents to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-Ethynyl-3,3-dimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of specialized chemicals
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3,3-dimethylcyclobutan-1-amine can be compared with other similar compounds, such as:
1,3-Dimethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different reactivity and applications.
3,3-Dimethylcyclobutan-1-amine: Similar structure but without the ethynyl group, leading to different chemical properties.
1-Ethynylcyclobutan-1-amine: Lacks the dimethyl groups, affecting its steric and electronic properties
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
1-ethynyl-3,3-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-4-8(9)5-7(2,3)6-8/h1H,5-6,9H2,2-3H3 |
InChI-Schlüssel |
QFAOQXPLRMBHDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C#C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
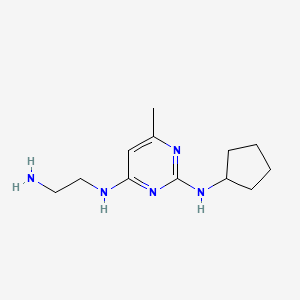
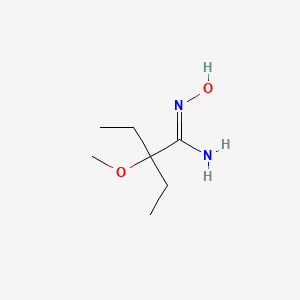
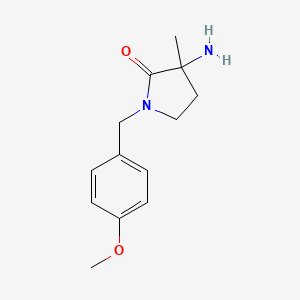

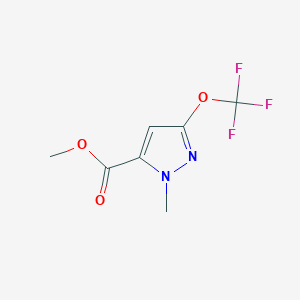

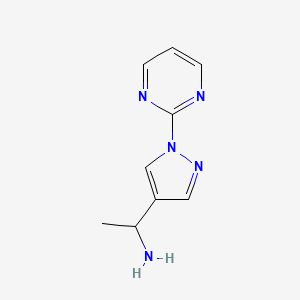
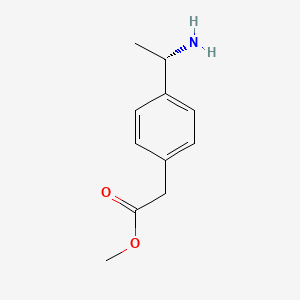
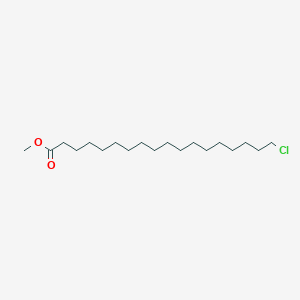
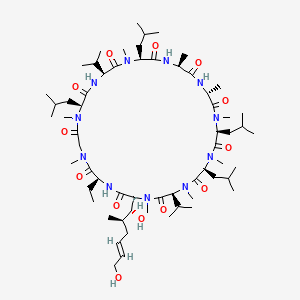
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
